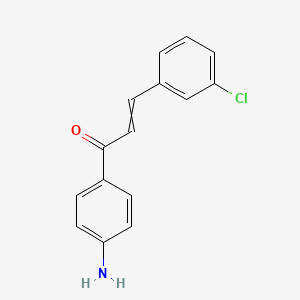![molecular formula C7H11N3O B12470027 N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine](/img/structure/B12470027.png)
N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine typically involves the reaction of 1-ethyl-3-pyrazolecarboxaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. The general reaction scheme is as follows:
- Dissolve 1-ethyl-3-pyrazolecarboxaldehyde in a suitable solvent, such as ethanol or methanol.
- Add hydroxylamine hydrochloride and a base, such as sodium carbonate or potassium carbonate, to the reaction mixture.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine: This compound has a similar structure but with a methyl group at the 3-position of the pyrazole ring.
N-[1-(1-ethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine: This compound differs in the position of the substituents on the pyrazole ring.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5-4-7(8-10)6(2)9-11/h4-5,11H,3H2,1-2H3 |
InChI-Schlüssel |
HBGQPRHSTOKDGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=N1)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dichlorophenyl)-6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanamide](/img/structure/B12469945.png)

![4-chloro-N-[3-(propan-2-yloxy)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469954.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12469961.png)
![3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12469968.png)

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide](/img/structure/B12469975.png)
![3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol](/img/structure/B12469981.png)

![Ethyl 2-(4-{ethyl[(4-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12470000.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12470009.png)


![2-Methylpropyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12470022.png)
